molecular formula C37H52N2O4 B051400 3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine CAS No. 118517-20-7

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine

Katalognummer B051400
CAS-Nummer: 118517-20-7
Molekulargewicht: 588.8 g/mol
InChI-Schlüssel: YPVNQSYTFZVXIY-BENLHTCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine, commonly known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as a therapeutic agent. PAC-1 is a member of the aziridine class of compounds and has been found to induce apoptosis or programmed cell death in cancer cells.

Wirkmechanismus

The mechanism of action of PAC-1 is not fully understood, but it is believed to involve the activation of procaspase-3, an enzyme that plays a key role in the apoptosis pathway. PAC-1 has been found to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptosis pathway.

Biochemische Und Physiologische Effekte

In addition to its apoptotic effects, PAC-1 has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and to reduce the expression of anti-apoptotic proteins. PAC-1 has also been found to have anti-inflammatory effects and to modulate the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of PAC-1 is its specificity for cancer cells. It has been found to have minimal toxicity in normal cells, making it a potentially safe and effective therapy. However, the low yield of the synthesis process and the limited availability of the compound can pose challenges for lab experiments. Additionally, the mechanism of action of PAC-1 is not fully understood, which can make it difficult to optimize its use in therapy.

Zukünftige Richtungen

There are several future directions for research on PAC-1. One area of focus is the optimization of the synthesis process to increase the yield and availability of the compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PAC-1. Additionally, there is interest in exploring the potential of PAC-1 as a therapy for other types of cancer and as a combination therapy with other anti-cancer agents. Finally, there is a need for further studies to elucidate the mechanism of action of PAC-1 and to optimize its use in therapy.

Synthesemethoden

The synthesis of PAC-1 involves a multi-step process that starts with the preparation of 3beta-acetoxy-5alpha-cholest-6-ene. This is followed by the conversion of the cholestene to the aziridine using phthalimide-N-oxide and trifluoroacetic acid. The resulting product is then deprotected to yield PAC-1. The overall yield of this process is around 10%.

Wissenschaftliche Forschungsanwendungen

PAC-1 has been extensively studied in various cancer cell lines and has shown promising results in inducing apoptosis in cancer cells. It has been found to be particularly effective against glioblastoma, a type of brain cancer that is notoriously difficult to treat. PAC-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.

Eigenschaften

IUPAC Name

[(1S,2R,5S,7R,9S,11S,12S,15R,16R)-8-(1,3-dioxoisoindol-2-yl)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-azapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N2O4/c1-22(2)10-9-11-23(3)29-14-15-30-28-20-32-37(39(32)38-33(41)26-12-7-8-13-27(26)34(38)42)21-25(43-24(4)40)16-19-36(37,6)31(28)17-18-35(29,30)5/h7-8,12-13,22-23,25,28-32H,9-11,14-21H2,1-6H3/t23-,25+,28+,29-,30+,31+,32+,35-,36-,37+,39?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVNQSYTFZVXIY-BENLHTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)OC(=O)C)C)N4N6C(=O)C7=CC=CC=C7C6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922698
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3beta-Acetoxy-5alpha-cholestano(5,6-b)-N-phthalimidoaziridine

CAS RN

118517-20-7
Record name 3-Acetoxycholestanol(5,6-b)(N-phthalimido)aziridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118517207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-9a,11b-dimethyl-9-(6-methylheptan-2-yl)hexadecahydro-2H-cyclopenta[1,2]phenanthro[8a,9-b]aziren-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60922698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((3.BETA.,5R,6.BETA.)-3-(ACETYLOXY)CHOLESTANO(5,6-B)AZIRIN-1'(6H)-YL)-1H-ISOINDOLE-1,3(2H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LMG3ZH49K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.